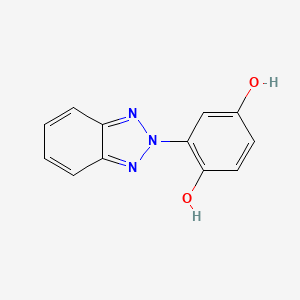

1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)-

Description

Contextualizing 1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- within Advanced Organic Materials Science

In the field of advanced organic materials science, 1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- and its derivatives are significant for their role in enhancing material durability and performance. Phenolic benzotriazoles are a critical class of UV stabilizers added to materials like plastics and coatings to extend their lifespan. researchgate.net The fundamental mechanism of action for these compounds involves the absorption of UV light, which excites the molecule. It then undergoes a rapid, reversible intramolecular proton transfer, allowing it to return to its ground state while releasing the absorbed energy as harmless heat, thus preventing the degradation of the polymer matrix.

The benzotriazole (B28993) (BTz) moiety is an excellent structural candidate for developing multifunctional compounds. mdpi.com Its electron-accepting nature allows for the creation of donor-acceptor (D-A) systems capable of intramolecular charge transfer (ICT). mdpi.com This property is highly desirable in the development of optoelectronic materials. Furthermore, the planar structure and self-assembly capabilities of benzotriazole derivatives make them promising for applications in organic electronics, such as organic field-effect transistors (OFETs), where they can function as semiconductors. mdpi.com The ability to chemically modify the benzotriazole core allows for the fine-tuning of its photophysical and electronic properties, making it an adaptable building block for a new generation of high-performance organic materials. mdpi.com

Historical Trajectories and Evolution of Research on 1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- Chemistry

The history of 2-(2H-benzotriazol-2-yl)phenolic compounds as light stabilizers dates back to 1959, when chemists at Ciba-Geigy AG discovered that 4-methyl-2-[(2-nitrophenyl)azo]phenol could undergo reductive cyclization to form 2-(2H-benzotriazol-2-yl)-4-methylphenol, a compound effective in protecting organic polymers from light-induced damage. kyoto-u.ac.jp This pioneering work laid the foundation for the synthesis of a wide variety of related compounds for similar applications. kyoto-u.ac.jp The use of benzotriazole UV stabilizers (BUVSs) became widespread in the 1980s. researchgate.net

Early research predominantly focused on optimizing the synthesis of these compounds. The primary synthetic route involves the diazotization of 2-nitroaniline (B44862) followed by a coupling reaction with a target phenol (B47542). kyoto-u.ac.jp A key step is the reductive cyclization of the resulting azo compound. kyoto-u.ac.jp Over the years, numerous methods and reducing agents were developed to improve the efficiency and yield of this cyclization, including the use of zinc, hydrazine (B178648) hydrate, catalytic hydrogenation, and thiourea (B124793) S,S-dioxide. kyoto-u.ac.jp

In recent decades, the research trajectory has evolved significantly. While their function as UV stabilizers remains a core interest, studies have expanded into new domains. The unique photophysical properties of benzotriazoles have led to their investigation for applications in advanced materials, such as organic semiconductors and optoelectronic devices. mdpi.com Concurrently, reflecting a broader trend in chemical research, there has been a growing focus on the environmental fate and toxicokinetics of benzotriazole UV stabilizers due to their widespread use and detection in various environmental matrices. researchgate.netdiva-portal.orguleth.canih.gov This modern research focus encompasses understanding their distribution, potential for bioaccumulation, and mechanisms of action in biological systems. researchgate.netuleth.ca

Methodological Approaches in Investigating 1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)-

The investigation of 1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- and related compounds employs a range of sophisticated analytical and synthetic methodologies. The selection of techniques is tailored to the specific research goal, whether it be synthesis, purification, identification, or quantification.

Synthesis and Characterization: The synthesis of 2-(2H-benzotriazol-2-yl)phenolic compounds typically follows a multi-step process beginning with the diazotization of an aniline (B41778) derivative and coupling with a phenol. kyoto-u.ac.jpmdpi.com Characterization of the resulting products often involves nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy to confirm the chemical structure. researchgate.net

Extraction and Purification: For analysis of these compounds in various matrices, such as textiles or environmental samples, effective extraction is crucial. Common techniques include ultrasonic-assisted solvent extraction, microwave-assisted extraction (MAE), and solid-phase extraction (SPE). diva-portal.orgresearchgate.netresearchgate.net Purification of synthesized compounds often utilizes column chromatography or fractional crystallization. mdpi.com

Qualitative and Quantitative Analysis: A variety of analytical techniques are employed for the detection and measurement of benzotriazole derivatives. High-performance liquid chromatography (HPLC), often coupled with a photodiode array (PDA) detector, is a common method for separation and quantification. researchgate.net Gas chromatography (GC) combined with mass spectrometry (GC-MS) is also widely used. researchgate.netresearchgate.net For higher sensitivity and selectivity, tandem mass spectrometry (MS/MS) techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and Direct Insertion Probe (DIP)-MS/MS, are frequently applied. diva-portal.orgresearchgate.netjeol.comjeol.com

Below is an interactive table summarizing the common methodological approaches.

| Category | Specific Technique | Primary Application | References |

| Synthesis | Reductive Cyclization | Formation of the benzotriazole ring from an azo precursor. | kyoto-u.ac.jpmdpi.com |

| Benzyne Chemistry | Alternative synthetic route for benzotriazole derivatives. | researchgate.net | |

| Extraction | Ultrasonic-Assisted Solvent Extraction | Isolation of analytes from solid matrices like textiles. | researchgate.netresearchgate.net |

| Microwave-Assisted Extraction (MAE) | Efficient extraction of analytes from textile samples. | researchgate.net | |

| Automated On-line Solid Phase Extraction (SPE) | Preconcentration and cleanup of analytes from water samples. | diva-portal.org | |

| Separation & Analysis | High-Performance Liquid Chromatography (HPLC) | Separation and quantification of benzotriazole UV absorbers. | diva-portal.orgresearchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Qualitative and quantitative analysis of volatile derivatives. | researchgate.netresearchgate.net | |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Highly sensitive and selective analysis in complex matrices. | diva-portal.orgresearchgate.net | |

| Direct Insertion Probe-Tandem Mass Spectrometry (DIP-MS/MS) | Rapid identification of additives in materials like plastics. | jeol.comjeol.com |

Structure

3D Structure

Properties

CAS No. |

31701-42-5 |

|---|---|

Molecular Formula |

C12H9N3O2 |

Molecular Weight |

227.22 g/mol |

IUPAC Name |

2-(benzotriazol-2-yl)benzene-1,4-diol |

InChI |

InChI=1S/C12H9N3O2/c16-8-5-6-12(17)11(7-8)15-13-9-3-1-2-4-10(9)14-15/h1-7,16-17H |

InChI Key |

JLQBRVRLOLTDGE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NN(N=C2C=C1)C3=C(C=CC(=C3)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of 1,4 Benzenediol, 2 2h Benzotriazol 2 Yl

Established Synthesis Routes for 1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)-

The creation of 2-(2-hydroxyphenyl)-2H-benzotriazoles, including the specific diol , follows a well-established and versatile synthetic sequence. This process is centered around the formation and subsequent intramolecular cyclization of an o-nitroazobenzene intermediate.

Conventional Synthetic Pathways to the Benzotriazole (B28993) Scaffold

The most prevalent and historically significant method for synthesizing the 2-(2-hydroxyphenyl)-2H-benzotriazole scaffold involves a two-step process:

Azo Coupling: The synthesis begins with the diazotization of an o-nitroaniline derivative. researchgate.net This process, typically conducted at low temperatures (0-5°C) using sodium nitrite (B80452) and a strong acid like hydrochloric acid, converts the primary aromatic amine into a reactive diazonium salt. ijirset.com This salt is then immediately reacted with a phenol (B47542), in this case, 1,4-Benzenediol (hydroquinone), in an azo coupling reaction. This electrophilic aromatic substitution reaction yields an o-nitroazobenzene intermediate, specifically 2-((2-nitrophenyl)azo)benzene-1,4-diol. Careful control of pH is often necessary for high yields in the coupling step. google.com

Reductive Cyclization: The crucial step is the reductive cyclization of the o-nitroazobenzene intermediate. The nitro group is reduced to an amino group, which then undergoes an intramolecular cyclization by attacking the azo linkage to form the stable five-membered benzotriazole ring, eliminating a molecule of water in the process. prepchem.com A variety of reducing agents have been historically employed for this transformation.

The following table summarizes common reducing agents used in this conventional pathway.

| Reducing Agent | Conditions | Notes |

| Zinc Dust | Alkaline medium (e.g., NaOH in aqueous methanol) | A classic method, though it generates significant zinc oxide waste, complicating product separation. prepchem.comgoogle.com |

| Hydrazine (B178648) Hydrate | Alkaline medium, often with a catalyst | Effective and widely used, can be performed in a two-step reduction process. google.com |

| Catalytic Hydrogenation | Hydrogen gas over a catalyst (e.g., Pd/C) in an alkaline medium | Using hydrogen gas is economically favorable. The alkaline medium is crucial to prevent cleavage of the azo bond, which would otherwise yield o-phenylenediamine (B120857) and an aminophenol. prepchem.com |

| Thiourea (B124793) S,S-dioxide | Alkaline aqueous solution (e.g., NaOH in aqueous isopropanol) | A more recent alternative to traditional reducing agents. google.com |

This sequence provides a robust and adaptable route to a wide array of 2-(2-hydroxyphenyl)-2H-benzotriazole derivatives.

Sustainable and Green Chemistry Approaches in 1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- Synthesis

In response to growing environmental concerns, efforts have been made to develop more sustainable methods for benzotriazole synthesis. These approaches focus on minimizing waste, avoiding hazardous reagents, and utilizing milder reaction conditions.

One notable green approach involves the use of zinc-mediated reductive cyclization in aqueous media, completely avoiding the use of organic solvents. acs.org Another method employs p-toluenesulfonic acid as a solid catalyst for both diazotization and coupling reactions under solvent-free grinding conditions, which significantly reduces waste from strong inorganic acids and toxic solvents. icrc.ac.ir

Recent developments have also explored novel base-mediated reductive cyclization pathways, which could offer alternative routes that are more environmentally benign. nih.govnih.gov These methods aim to replace harsh reducing agents and solvents with more sustainable options, aligning with the principles of green chemistry.

Functionalization and Derivatization Strategies for 1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)-

The utility of 1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- and its analogs is defined by their photophysical properties. Functionalization and derivatization are key strategies to fine-tune these properties and to integrate the molecule into larger systems like polymers.

Introduction of Substituents for Targeted Photophysical Properties

The UV-absorbing capability of phenolic benzotriazoles stems from an excited-state intramolecular proton transfer (ESIPT) mechanism, which efficiently converts harmful UV energy into harmless heat. partinchem.compartinchem.com The specific wavelengths absorbed and the efficiency of this process can be modified by adding substituents to either the phenolic ring or the benzotriazole ring system.

Electron-donating groups (e.g., alkyl, alkoxy) on the phenyl ring generally cause a bathochromic (red) shift in the absorption spectrum, extending UV protection to longer wavelengths. mdpi.com

Electron-withdrawing groups can also shift the absorption spectrum and alter the photostability of the molecule.

Sterically bulky groups can be introduced to improve compatibility and reduce volatility when the compound is blended into a polymer matrix. partinchem.com

The two hydroxyl groups on the 1,4-Benzenediol moiety offer unique opportunities for derivatization, allowing for the introduction of various functional groups to tune solubility, reactivity, and photophysical behavior. mdpi.comnih.gov For example, etherification or esterification of one or both hydroxyl groups can be used to attach other functional moieties. nih.gov

Polymerization and Covalent Integration Techniques for 1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- Analogs

A significant drawback of using small-molecule UV absorbers as additives in polymers is their tendency to migrate to the surface and leach out over time, reducing long-term effectiveness. partinchem.com To overcome this, strategies have been developed to covalently bond the benzotriazole unit to the polymer backbone. researchgate.net

This is typically achieved by first synthesizing a polymerizable monomer containing the benzotriazole moiety. Functional groups suitable for polymerization, such as vinyl, allyl, acrylate, or methacrylate (B99206) groups, are introduced onto the benzotriazole phenol structure. researchgate.netgoogle.com For instance, an allyl group can be introduced to create a monomer like 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol. Similarly, a methacryloyloxyethyl group can be attached to the phenolic ring. google.com

These functionalized monomers can then be copolymerized with other common monomers (e.g., styrene, methyl methacrylate) using standard polymerization techniques like free-radical polymerization. researchgate.netgoogle.com The resulting copolymers have the UV-absorbing unit permanently integrated into their structure, preventing migration and ensuring durable photostabilization. researchgate.netgoogle.com

Advanced Synthetic Techniques for Novel 1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- Derivatives

Research into the synthesis of benzotriazole derivatives is ongoing, with a focus on creating novel structures with enhanced properties and developing more efficient synthetic routes. Advanced techniques often involve the use of modern catalytic systems or novel reaction pathways.

One area of exploration is the use of tandem reactions, where multiple bond-forming events occur in a single pot. For example, a tandem diazotization/cyclization approach can streamline the synthesis of related triazole and triazinone systems. beilstein-journals.org The application of such principles could lead to more efficient, one-pot syntheses of functionalized benzotriazoles from simple precursors.

Furthermore, derivatization can be achieved through reactions like the Mannich reaction, where formaldehyde (B43269) and a secondary amine are used to introduce an amino-functionalized group onto the phenolic ring. nih.gov This not only modifies the molecule's properties but also introduces a new chelation site, making the resulting ligand potentially useful in coordination chemistry. nih.govresearchgate.net Such advanced functionalization opens pathways to materials with combined properties, such as UV absorption and metal complexation capabilities.

Photophysical and Photochemical Mechanisms of 1,4 Benzenediol, 2 2h Benzotriazol 2 Yl

Electronic Structure and UV Absorption Characteristics of 1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)-

The electronic structure of 1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- is characterized by the presence of two key chromophoric units: the benzotriazole (B28993) and the benzenediol (hydroquinone) moieties. The interaction between the π-electron systems of these two rings dictates the compound's UV absorption properties. The presence of hydroxyl groups on the phenyl ring, particularly the one ortho to the benzotriazole linkage, is crucial for its photostabilizing mechanism.

The UV absorption spectrum of phenolic benzotriazoles is typically characterized by strong absorption in the UVA (320-400 nm) and UVB (280-320 nm) regions of the electromagnetic spectrum. scirp.org These absorptions arise from π→π* electronic transitions within the conjugated aromatic system. The specific absorption maxima (λmax) and the intensity of these transitions (molar absorptivity, ε) are influenced by the substitution pattern on both the benzotriazole and the phenolic rings, as well as the solvent environment.

Table 1: Representative UV Absorption Data for Structurally Related Phenolic Benzotriazoles Note: This table presents data for compounds structurally related to 1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- to illustrate the general absorption characteristics of this class of UV absorbers, due to the absence of specific data for the target compound in the available literature.

| Compound | Solvent | λmax 1 (nm) | λmax 2 (nm) |

| 2-(2´-Hydroxyaryl)benzotriazole Derivative 1 | Hexane | ~300 | ~350 |

| 2-(2´-Hydroxyaryl)benzotriazole Derivative 1 | DMSO | ~285 | ~340 |

| 2-(2´-Hydroxyaryl)benzotriazole Derivative 2 | Ethanol | ~285 | ~350 |

Data compiled from a study on new 2-(2´-hydroxyaryl)benzotriazole derivatives. The exact structures of derivatives 1 and 2 were not specified in the excerpt but serve to show the typical solvent-dependent absorption bands.

Excited State Dynamics and Energy Dissipation Pathways in 1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)-

Upon absorption of a UV photon, the 1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- molecule is promoted to an electronically excited state. The key to its function as a UV stabilizer is its ability to rapidly dissipate the energy of this excited state through non-destructive pathways, returning to the ground state without undergoing photochemical reactions.

Intramolecular Proton Transfer (ESIPT) Mechanism in 1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)-

The primary and most efficient deactivation pathway for phenolic benzotriazoles is the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. nih.govnih.gov This process relies on the pre-existing intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom on the benzotriazole ring.

The ESIPT photocycle can be described in four key steps:

Photoexcitation: The molecule, initially in its ground state enol form (E), absorbs a UV photon and is promoted to the excited singlet state of the enol form (E*).

Ultrafast Proton Transfer: In the excited state, the acidity of the phenolic proton and the basicity of the benzotriazole nitrogen are significantly increased. This drives an ultrafast transfer of the proton from the hydroxyl group to the nitrogen atom, forming an excited-state keto tautomer (K*). This transfer is exceptionally rapid, occurring on the femtosecond timescale (on the order of 20 fs for similar compounds). researchgate.net

Non-Radiative Decay of the Keto Tautomer: The excited keto tautomer (K*) is energetically unstable and rapidly returns to its ground state (K) via non-radiative processes, such as internal conversion. This step is highly efficient and is often facilitated by the presence of a conical intersection between the excited and ground state potential energy surfaces.

Reverse Proton Transfer: In the ground state, the keto form (K) is unstable relative to the enol form (E). Consequently, a rapid reverse proton transfer occurs, regenerating the original enol structure and completing the cycle.

This entire cycle dissipates the absorbed UV energy as heat, with extremely low fluorescence quantum yields, indicating that radiative decay is a minor deactivation pathway. nih.gov

Non-Radiative Decay Processes in Benzotriazole-Based UV Absorbers

The efficiency of the ESIPT mechanism in dissipating energy non-radiatively is central to the photostability of benzotriazole-based UV absorbers. The primary non-radiative decay process is internal conversion, which is a transition between electronic states of the same spin multiplicity (e.g., from the first excited singlet state, S₁, to the ground state, S₀).

Computational studies on compounds like Tinuvin P have shown that after the initial ultrafast proton transfer, the molecule undergoes further structural rearrangements, including twisting and pyramidalization, which lead it to a conical intersection seam. researchgate.net A conical intersection is a point on the potential energy surface where two electronic states become degenerate, providing a highly efficient "funnel" for the molecule to transition from the excited state back to the ground state without emitting light. researchgate.net The presence of a nitrogen atom in the linkage between the phenyl and benzotriazole rings is thought to facilitate the rapid pyramidalization that leads to this efficient internal conversion. researchgate.net

In some cases, intersystem crossing to a triplet state can also occur, though this is generally considered a less significant pathway for this class of compounds.

Photodegradation Mechanisms of 1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- and Related Compounds

Despite their high intrinsic photostability, benzotriazole UV stabilizers (BUVSs) can undergo photodegradation over long periods of exposure, which can limit their long-term effectiveness. Direct photodegradation is generally inefficient due to the rapid ESIPT-mediated energy dissipation. researchgate.net However, indirect photodegradation pathways can contribute to their eventual breakdown.

In environmental contexts, the degradation of BUVSs can be assisted by other substances present, such as chromophoric dissolved organic matter (CDOM). researchgate.net These substances can act as photosensitizers, absorbing light and generating reactive species that can then attack the benzotriazole molecule. For example, studies have shown that riboflavin, a natural photosensitizer, can promote the degradation of BUVSs under visible light through reductive pathways. researchgate.net

While specific degradation products for 1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- are not detailed in the literature, studies on other benzotriazoles have shown that photocatalytic degradation (e.g., using TiO₂) can lead to the complete mineralization of the molecule. researchgate.net

Computational and Theoretical Modeling of 1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- Photophysics

Computational chemistry plays a vital role in elucidating the complex photophysical and photochemical processes that are difficult to observe directly through experiments. Methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used to model the properties of benzotriazole UV absorbers. scirp.orgnih.gov

These computational approaches allow for:

Calculation of Electronic Structure and UV-Vis Spectra: DFT can be used to optimize the ground-state geometry of the molecule and calculate its molecular orbitals. TD-DFT can then predict the electronic absorption spectra, including the energies and intensities of the π→π* transitions, which can be compared with experimental data. scirp.orgnih.gov

Modeling the ESIPT Pathway: Theoretical calculations can map out the potential energy surfaces of the ground and excited states, providing insights into the thermodynamics and kinetics of the proton transfer reaction. This includes calculating the energy barrier for the ESIPT process and the relative stabilities of the enol and keto tautomers in both the ground and excited states.

Identifying Conical Intersections: Advanced computational methods can locate and characterize conical intersections, which are crucial for understanding the rapid non-radiative decay pathways. Simulating the excited-state dynamics can trace the molecule's trajectory from the initial photoexcitation to its return to the ground state. researchgate.net

For example, simulations on Tinuvin P have predicted an ultrafast proton transfer on a 20 fs timescale, followed by molecular motions leading to a conical intersection that facilitates efficient population transfer back to the ground state. researchgate.net Such studies provide a detailed, atomistic view of the photoprotection mechanism.

Spectroscopic Characterization Techniques Applied to 1,4 Benzenediol, 2 2h Benzotriazol 2 Yl Research

Advanced UV-Vis Spectrophotometry for Quantitative and Mechanistic Studies of 1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)-

UV-Vis spectrophotometry is a foundational technique for characterizing UV absorbers like 1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)-, as its primary function is to absorb UV radiation. Research on the parent class of 2-(2´-hydroxyphenyl)benzotriazoles demonstrates strong absorbance across the UVA and UVB regions of the electromagnetic spectrum. scirp.org

Quantitative studies show that these compounds typically exhibit two distinct absorption maxima between 300 nm and 400 nm. polivinilplastik.com For instance, the well-studied analogue Tinuvin P displays absorption peaks at 301 nm and 341 nm in a chloroform (B151607) solution. polivinilplastik.com The position and relative intensity of these bands are sensitive to the molecular environment, particularly solvent polarity. In nonpolar solvents like hexane, the absorption spectrum is dominated by a band in the UVA region (around 350 nm). mdpi.com However, in polar solvents such as dimethyl sulfoxide (B87167) (DMSO), an additional prominent band appears at a shorter wavelength (around 285-300 nm). mdpi.com

This solvent-dependent behavior provides mechanistic insight into an important structural equilibrium. The long-wavelength band is characteristic of the "closed" or chelated form, where a strong intramolecular hydrogen bond exists between the phenolic hydroxyl group and a nitrogen atom of the benzotriazole (B28993) ring. mdpi.comacs.org The shorter-wavelength band is attributed to the "open" or non-chelated conformer, where the intramolecular bond is disrupted and the molecule may interact with polar solvent molecules. mdpi.comacs.org The ability to quantify the populations of these two forms under different conditions is crucial for understanding the compound's performance in various polymer matrices or solutions. Furthermore, UV-Vis spectroscopy is used to assess the photostability of these compounds by monitoring the absorption spectrum over extended periods of irradiation; high stability is marked by minimal degradation of the UVA absorption band. mdpi.com

| Compound Class/Analogue | Solvent | Absorption Maxima (λmax) | Attributed Conformer |

|---|---|---|---|

| 2-(2´-Hydroxyaryl)benzotriazoles | Hexane (Nonpolar) | ~350 nm | Closed (Intramolecular H-bond) |

| 2-(2´-Hydroxyaryl)benzotriazoles | DMSO (Polar) | ~285 nm and ~350 nm | Open and Closed |

| Tinuvin P | Chloroform | 301 nm and 341 nm | N/A |

Time-Resolved Fluorescence Spectroscopy in Elucidating 1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- Excited State Dynamics

The remarkable photostability of 2-(2-hydroxyphenyl)benzotriazoles is primarily due to an efficient and rapid non-radiative energy dissipation pathway following UV absorption. Time-resolved fluorescence spectroscopy has been pivotal in uncovering the dynamics of this process, which occurs on ultrafast timescales.

Upon absorption of a UV photon, the molecule is promoted to an excited singlet state (S1). From here, an extremely rapid excited-state intramolecular proton transfer (ESIPT) occurs from the phenolic hydroxyl group to a nitrogen atom on the benzotriazole ring. This transfer creates an excited-state keto-tautomer. The ESIPT process is a key deactivation mechanism that is exceptionally fast. Subsequent steps involve non-radiative decay back to the ground state, where the proton is transferred back to its original position, restoring the molecule for another absorption cycle. This entire cycle effectively converts harmful UV energy into harmless thermal energy. mdpi.com

Fluorescence studies reveal the complexity of these dynamics. In nonpolar environments or the crystalline state, where the intramolecular hydrogen bond is intact, a characteristic long-wavelength fluorescence with a very large Stokes shift (the difference between the absorption and emission maxima) is observed at low temperatures. acs.org This emission originates from the proton-transferred excited state. Conversely, in polar solvents that can disrupt the intramolecular hydrogen bond, a "blue" fluorescence with a normal, smaller Stokes shift is often detected. acs.org This emission is associated with the "open" conformer, which cannot undergo ESIPT. The presence and ratio of these emission signals provide direct evidence for the conformational equilibrium and the operation of the ESIPT mechanism. acs.org

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry Applications in Structural Analysis of 1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- Derivatives

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the synthesis and structural verification of 1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- and its derivatives.

NMR Spectroscopy provides detailed information about the atomic framework of the molecule.

¹H NMR is used to identify the number and environment of protons. For example, in a synthesized derivative, 2-(2H-1,2,3-Benzotriazol-2-yl)-5-[3-(triethoxysilyl)propoxy]-1,3-benzenediol, the signals for the aromatic protons, the benzenediol hydroxyl groups (appearing as a sharp singlet at 11.56 ppm in CDCl₃), and the aliphatic side chain can all be assigned. mdpi.com

¹³C NMR reveals the carbon skeleton of the molecule. In the same silylated derivative, distinct signals are observed for the carbons in the benzotriazole and benzenediol rings, as well as the carbons in the propoxy and ethoxy groups of the side chain. mdpi.com

¹⁵N NMR studies on related compounds have been used to probe the electronic environment of the nitrogen atoms in the triazole ring, providing further insight into the structure and bonding.

Mass Spectrometry is used to determine the molecular weight and fragmentation patterns of the parent compound and its derivatives, confirming their identity. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are routinely used for both structural confirmation and for the trace-level quantification of these compounds in complex matrices. nih.gov For the silylated derivative mentioned above, mass spectrometry confirmed the molecular ion peak (M⁺) at m/z 447 and showed characteristic fragment ions corresponding to the loss of side-chain components. mdpi.com

| Assignment | Chemical Shift (ppm) |

|---|---|

| C-Si | 6.45 |

| CH3 (ethoxy) | 18.29 |

| C-2'' (propoxy) | 22.64 |

| C-O (ethoxy) | 58.43 |

| C-1'' (propoxy) | 70.10 |

| C-6 (benzenediol) | 95.73 |

| C-4' and C-7' (benzotriazole) | 116.62 |

| C-5' and C-6' (benzotriazole) | 127.87 |

Vibrational Spectroscopy (IR, Raman) for Conformational and Intermolecular Interaction Analysis of 1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)-

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide valuable information about the functional groups and conformational properties of 1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)-. These methods are particularly sensitive to the intramolecular hydrogen bond that is critical to the compound's function.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by specific molecular vibrations. The IR spectra of 2-(2-hydroxyphenyl)benzotriazole derivatives show characteristic bands corresponding to:

O-H stretching: A broad band, often in the 3100-3400 cm⁻¹ region, indicative of the hydroxyl group. The broadness and position of this band can provide information about the strength of the intramolecular hydrogen bonding. mdpi.com

Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹.

C=C and C=N stretching: A series of sharp bands in the 1300-1620 cm⁻¹ region, characteristic of the aromatic rings. mdpi.com

Raman Spectroscopy provides complementary information based on the inelastic scattering of light. It is particularly useful for studying the skeletal vibrations of the aromatic rings. Detailed studies on Tinuvin P have allowed for the assignment of numerous Raman active modes. nih.gov For example, a peak observed around 1572 cm⁻¹ has been attributed to either the bending of the H-N-N group or the symmetric stretching of the C-N group in the triazole ring. researchgate.net By comparing the ordinary Raman spectrum with a Surface-Enhanced Raman Scattering (SERS) spectrum, where the molecule is adsorbed onto a metal surface (like gold), researchers can deduce the orientation of the molecule relative to the surface. Such studies suggest that the molecule binds to the surface via the hydroxyl's oxygen atom or one of the benzotriazole's nitrogen atoms. nih.gov This information is critical for understanding how these stabilizers interact with other materials at interfaces.

Research on 1,4 Benzenediol, 2 2h Benzotriazol 2 Yl in Material Science Applications

Integration of 1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- into Polymer Matrices for Enhanced Photostability

The incorporation of UV absorbers into polymer matrices is a primary strategy for extending the service life of plastic materials exposed to sunlight. The effectiveness of this approach hinges on the properties of the absorber, including its compatibility with the host polymer and its inherent photostabilizing mechanisms.

The compatibility and even dispersion of a UV absorber within a polymer matrix are crucial for achieving uniform protection and maintaining the material's physical properties. While specific studies on the compatibility of 1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- are not extensively detailed in publicly available literature, general principles for this class of compounds can be applied. High molecular weight benzotriazole (B28993) UV absorbers, for instance, are noted for their good compatibility in various substrates . The polarity introduced by the two hydroxyl groups in the 1,4-benzenediol structure could influence its compatibility with different polymers. For example, it would be expected to show better compatibility with more polar polymers like polyesters, polyamides, and polyurethanes compared to non-polar polyolefins.

Factors influencing compatibility include molecular weight, polarity, and the potential for hydrogen bonding between the additive and the polymer chains. The hydroxyl groups of 1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- can potentially form hydrogen bonds with polar groups in the polymer, enhancing its dispersion and preventing phase separation or blooming to the surface.

Table 1: Predicted Compatibility of 1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- with Various Polymers

| Polymer Type | Predicted Compatibility | Rationale |

|---|---|---|

| Polyethylene (PE) | Low to Moderate | Non-polar nature of PE may lead to poor dispersion of the polar UV absorber. |

| Polypropylene (PP) | Low to Moderate | Similar to PE, its non-polar character limits compatibility. |

| Polyvinyl Chloride (PVC) | Moderate to High | The polarity of the C-Cl bond in PVC can improve interaction and compatibility. |

| Polycarbonate (PC) | High | The polar carbonate groups in PC are likely to interact favorably with the hydroxyl groups of the absorber. |

| Polyesters (e.g., PET) | High | Ester groups provide sites for hydrogen bonding, leading to good compatibility. |

| Polyamides (PA) | High | Amide groups can form strong hydrogen bonds, promoting excellent dispersion. |

The primary mechanism by which 2-(2´-hydroxyphenyl)benzotriazole derivatives protect polymers is through the absorption of harmful UV radiation and its harmless dissipation as thermal energy. This process involves an efficient, reversible intramolecular proton transfer in the excited state mdpi.com.

Upon absorption of a UV photon, the molecule is promoted to an excited state. This is followed by an ultrafast excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to a nitrogen atom on the benzotriazole ring. This creates a transient keto-type species. This species then rapidly returns to the ground state through non-radiative decay pathways, releasing the energy as heat. Finally, a reverse proton transfer in the ground state restores the original phenolic form, ready to absorb another UV photon. This cyclical process is highly efficient and allows the molecule to dissipate large amounts of UV energy without undergoing degradation itself, thus providing long-term photostability to the host polymer mdpi.com.

Application of 1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- in Coatings and Films for UV Protection

1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- is suitable for these applications due to its strong absorption in the UV-A and UV-B regions of the spectrum. When incorporated into clear coats or pigmented systems, it effectively filters out damaging radiation before it can reach the substrate or the underlying pigment particles. This prevents polymer degradation, cracking, blistering, and color change performanceadditives.us. The presence of two hydroxyl groups may also allow the molecule to be chemically grafted into certain coating resins, such as polyurethanes or epoxies, providing permanent protection that is not susceptible to leaching or migration over time.

Development of Novel Composite Materials Incorporating 1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)-

The development of advanced composite materials often requires multifunctional additives that can impart several desired properties simultaneously. Researchers have explored creating novel functional molecules by combining benzotriazole UV absorbers with other chemical moieties researchgate.net. For example, attaching fluorescent units to a benzotriazole core can create compounds that not only stabilize the polymer but also provide aesthetic or functional optical properties researchgate.net.

Following this approach, 1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- can serve as a building block for more complex composite materials. Its two hydroxyl groups provide reactive sites for incorporation into polymer backbones or for grafting onto reinforcing fillers like silica (B1680970) or cellulose (B213188) nanofibers. This covalent bonding would create highly durable composites with integrated UV protection, preventing the loss of the stabilizer over the material's lifetime. Such composites would be valuable in applications requiring long-term outdoor performance, such as in the aerospace, construction, and automotive industries.

Structure-Property Relationships of 1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- in Advanced Material Performance

The performance of a UV absorber is intrinsically linked to its molecular structure. In 1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)-, several structural features dictate its effectiveness and suitability for various applications.

Hydroxyphenyl Benzotriazole Core : This fundamental unit is responsible for the ESIPT mechanism, which is the basis of its UV-absorbing capability. The intramolecular hydrogen bond between the phenolic hydroxyl group and the triazole nitrogen is crucial for this process scienceopen.com.

1,4-Benzenediol (Hydroquinone) Moiety : The presence of two hydroxyl groups distinguishes this molecule from many other common benzotriazole UV absorbers. This feature offers several advantages:

Enhanced Polarity : Increases compatibility with polar polymers.

Reactivity : Provides two reactive sites for covalent bonding into polymer networks, leading to permanent, non-migrating stabilization.

Potential for Antioxidant Activity : Hydroquinone structures are known to have antioxidant properties, which could provide a synergistic stabilization effect by quenching free radicals formed during polymer degradation.

The relationship between the molecular structure and the material's performance is a key area of study for designing next-generation materials with tailored properties escholarship.org. The specific arrangement of the functional groups in 1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- thus provides a unique combination of UV absorption, reactivity, and potential antioxidant activity, making it a promising candidate for advanced material formulations.

Table 2: List of Compound Names

| Compound Name |

|---|

| 1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- |

| Polyethylene |

| Polypropylene |

| Polyvinyl Chloride |

| Polycarbonate |

| Polyesters |

| Polyamides |

| Polyurethanes |

| Silica |

Environmental Research on 1,4 Benzenediol, 2 2h Benzotriazol 2 Yl

Occurrence and Distribution of 1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- in Various Environmental Compartments

Benzotriazole (B28993) UV stabilizers are ubiquitously detected in the environment, a consequence of their inclusion in numerous consumer and industrial products and their insufficient removal during wastewater treatment. nih.govuwb.edu.pl BZT-UVs have been identified globally in a wide array of environmental matrices, including surface water, sediment, sewage sludge, fish, and even household dust and human breast milk. uwb.edu.pluleth.ca

| Environmental Compartment | Detected Compounds (Examples) | Geographic Locations (Examples) | Typical Concentrations |

|---|---|---|---|

| Surface Water | UV-P, UV-327, UV-328 | Canada, USA, Japan, Europe | ng/L to µg/L range nih.govuleth.ca |

| Sediment | UV-P, UV-327, UV-328 | Urban estuaries, rivers | Can reach high mg/kg levels in hotspots researchgate.net |

| Wastewater Effluent | Benzotriazole (BTri), Tolyltriazole (TTri), BDTP | Global | µg/L range nih.govcanada.ca |

| Biota (e.g., Fish) | UV-P, BZT-UVs | Various aquatic ecosystems | Bioaccumulation has been observed uleth.ca |

| House Dust | UV-P, UV-326, UV-327, UV-328 | Various countries | Indicates indoor exposure pathways uwb.edu.pl |

Transformation and Degradation Pathways of 1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- in Natural Systems

The persistence of BZT-UVs in the environment is a key factor in their risk profile. Research indicates they are generally resistant to degradation. uwb.edu.pl

By design, BZT-UVs are highly stable under UV irradiation, which means direct photodegradation in the environment is typically an inefficient removal process. csic.es However, indirect photodegradation pathways can contribute to their transformation. Studies on the related compound UV-P (2-(2-hydroxy-5-methylphenyl)benzotriazole) show that dissolved organic matter (DOM) in natural waters can act as a photosensitizer, accelerating degradation primarily through excited triplet-state DOM (³DOM*). nih.gov The roles of other reactive species like singlet oxygen and hydroxyl radicals in this process appear to be minor. nih.gov

The rate of photolytic degradation is also influenced by water chemistry. For example, the photodegradation of UV-P is slower under neutral pH conditions compared to acidic or alkaline conditions. nih.gov Estimated photolytic half-lives for UV-P in estuarine waters range from approximately 24 to 50 hours, highlighting that this can be a relevant, albeit complex, degradation pathway. nih.gov

BZT-UVs are often found to be recalcitrant to biodegradation compared to other removal processes like photolysis. nih.gov Their chemical structure confers high resistance to microbial breakdown, contributing to their persistence in wastewater treatment plants and the wider environment. uwb.edu.pl While comprehensive studies on the biotransformation of 1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- are not available, research on other phenolic benzotriazoles has been conducted. For instance, toxicokinetic studies in rats have shown that phenolic benzotriazoles can be metabolized, though the specific metabolites are often conjugates of the parent compound. nih.govnih.gov Identifying the specific biotransformation products and pathways in environmentally relevant microorganisms remains an area for further research.

Advanced Analytical Methodologies for Detection and Quantification of 1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- in Complex Environmental Matrices

The detection of BZT-UVs at trace levels in complex samples like water, sediment, and biota requires highly sensitive and selective analytical techniques. The primary methods employed involve chromatography coupled with mass spectrometry. nih.gov

Sample Preparation : A crucial first step is isolating the target compounds from the sample matrix. Solid-phase extraction (SPE) is widely used for water samples, where compounds are extracted onto a cartridge containing a sorbent like polystyrene-divinylbenzene and then eluted with an organic solvent. usgs.gov For solid samples such as sediment or sludge, techniques like Soxhlet extraction, ultrasonic extraction, or pressurized liquid extraction are common. env.go.jpresearchgate.net

Analysis and Quantification : High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred method for analyzing BZT-UVs due to their polarity and thermal properties. nih.govnih.gov Gas chromatography-mass spectrometry (GC/MS) is also utilized, sometimes requiring a derivatization step to improve the volatility of the analytes. usgs.govresearchgate.net These methods allow for precise quantification with low limits of detection (LOD), often in the low nanogram per liter or nanogram per gram range. nih.govresearchgate.net

| Technique | Sample Matrix | Extraction Method | Typical Limit of Quantification (LOQ) |

|---|---|---|---|

| LC-MS/MS | Wastewater, Surface Water, Groundwater | Solid-Phase Extraction (SPE) or direct injection | 10-25 ng/L nih.gov |

| GC/MS | Water, Sediment | SPE, Liquid-Liquid Extraction | 0.06-0.33 ng/g (sediment) researchgate.net |

| HPLC-MS/MS | Plasma | Protein Precipitation, Liquid-Liquid Extraction | ≤ 10.0 ng/mL nih.gov |

Sorption and Transport Phenomena of 1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- in Soils and Sediments

The transport and fate of BZT-UVs are strongly governed by their physicochemical properties. Phenolic benzotriazoles generally exhibit low water solubility and are hydrophobic, as indicated by high octanol-water partition coefficients (log Kₒw). oecd.orgnih.gov These characteristics dictate that upon release into aquatic environments, they are likely to partition from the water column to suspended particles and organic matter, ultimately accumulating in sediments. canada.ca

Studies on compounds like BDTP and UV-328 confirm this behavior. If released into water, they are expected to adsorb to particulate matter and settle into sediment. canada.ca If released to soil, they tend to have low mobility and remain in that compartment. oecd.org Consequently, sediment acts as a significant sink and a long-term reservoir for these contaminants in the environment. researchgate.net The transport of BZT-UVs is often particle-mediated, with contaminated particles being mobilized during runoff events, which serves as a major entry route into surface waters. nih.gov While some less hydrophobic BZT-UVs can be transported in the dissolved phase, particle transport is dominant for the more hydrophobic members of the class. nih.gov

Future Research Directions and Emerging Trends for 1,4 Benzenediol, 2 2h Benzotriazol 2 Yl

Innovations in Synthesis and Sustainable Production of 1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- Analogs

The traditional synthesis of benzotriazole (B28993) UV absorbers, which involves diazotization of a nitroaniline followed by coupling with a phenol (B47542) and subsequent reductive cyclization, is being reimagined through the lens of green chemistry. kyoto-u.ac.jp The focus is on developing methodologies that are not only efficient but also environmentally benign.

Key innovations include:

One-Pot Synthesis: Researchers are exploring one-pot, multiphase reaction processes that combine diazotization and coupling steps. This approach improves efficiency and is considered more environmentally acceptable. google.com

Microwave-Assisted Synthesis: The use of microwave irradiation is emerging as a green method to synthesize novel benzotriazole derivatives. researchgate.net This technique can accelerate reaction times and increase yields compared to conventional heating methods.

Solvent-Free and Catalyst-Free Conditions: Efforts are being made to develop synthetic routes that eliminate the need for hazardous solvents and catalysts. For instance, the aminolysis of benzotriazolated epoxides has been achieved under catalyst- and solvent-free conditions to produce β-amino alcohols in excellent yields. nih.gov

Sustainable Catalysis: The development of polymer-supported or reusable catalysts is another area of focus, aiming to reduce waste and improve the economic feasibility of synthesis. nih.gov

These advancements are crucial for the sustainable production of a wide array of analogs, where the core structure of 1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- is systematically modified to fine-tune its properties for specific applications.

| Synthetic Innovation | Key Advantages | Representative Approach |

| One-Pot Processes | Increased efficiency, reduced waste, environmentally acceptable. google.com | Simultaneous diazotization-coupling reaction for monoazobenzene intermediates. google.com |

| Microwave Methods | Rapid, simple, and green approach for grafting UV absorbers. researchgate.net | Grafting of 2-(2-hydroxy-4-acryloyl)-2H-benzotriazole onto fabrics. researchgate.net |

| Solvent-Free Synthesis | Eliminates hazardous solvents, simplifies purification. nih.gov | N-alkylation of benzotriazole using K2CO3, SiO2, and TBAB under thermal conditions. gsconlinepress.com |

| Novel Reducing Agents | Avoids heavy metals (e.g., zinc), milder reaction conditions. kyoto-u.ac.jp | Use of thiourea (B124793) S,S-dioxide for reductive cyclization. kyoto-u.ac.jp |

Development of Advanced Materials with Tunable Properties Utilizing 1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- Chemistry

The inherent photostability of the 2-(2H-benzotriazol-2-yl)phenol scaffold makes it an ideal building block for advanced functional materials. By incorporating this moiety into polymer backbones or as a functional additive, researchers can create materials with precisely controlled optical and electronic properties.

A significant area of development is in the field of organic electronics. Donor-acceptor (D-A) conjugated polymers containing benzotriazole as the electron-acceptor unit are being synthesized for applications in organic solar cells (OSCs). mdpi.commdpi.com The electronic properties, such as the HOMO/LUMO energy levels and the band gap, can be tuned by chemically modifying the benzotriazole unit or the adjacent donor unit. mdpi.com This tunability is essential for optimizing the performance of electronic devices.

For example, the functionalization of benzotriazole-based conjugated polymers with different groups (e.g., nitrogen heteroatoms, fluorine, cyano groups) systematically alters their properties and performance in solar cells. unc.edu Similarly, polymers incorporating benzotriazole moieties have been developed for electrochromic applications, where they exhibit distinct colors in their neutral and oxidized states, along with high optical contrast and efficient switching. acs.org

| Material Type | Tunable Property | Application |

| Donor-Acceptor Copolymers | Optical band gap, HOMO/LUMO levels. mdpi.com | Organic Solar Cells (OSCs). mdpi.commdpi.com |

| Electrochromic Polymers | Color states, optical contrast, switching time. acs.org | Electrochromic Display Devices. acs.org |

| UV-Resistant Coatings | UV absorption, photostability. researchgate.netnbinno.com | Protective coatings for polymers, automotive plastics, and construction materials. nbinno.com |

| Photostable Fluorescent Dyes | Fluorescence quantum yield, photostability. rsc.org | Long-lasting fluorescent materials. rsc.org |

Interdisciplinary Research Integrating 1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- with Nanoscience and Nanotechnology

The convergence of benzotriazole chemistry with nanotechnology is opening new frontiers in materials science. Functionalizing nanoparticles with benzotriazole derivatives or encapsulating these molecules within nanostructures provides enhanced functionality and novel delivery mechanisms.

A promising application is in the field of corrosion protection. Benzotriazole (BTA) is a well-known corrosion inhibitor, but its direct application can be hampered by premature leaching and environmental toxicity. rsc.org To overcome this, researchers are immobilizing BTA within nanomaterials like layered double hydroxides (LDHs). These LDH-BTA nanohybrids offer controlled, stimulus-responsive release of the inhibitor, significantly improving the long-term anti-corrosion performance of coatings. rsc.org

In another approach, benzotriazole has been chemically tethered to polydimethylsiloxane (B3030410) (PDMS) to create a functionalized polymer. researchgate.net When embedded in a waterborne epoxy coating, this PDMS-BTA additive enhances both water-repellency and corrosion resistance, demonstrating the synergistic benefits of combining the properties of benzotriazoles with polymer and nanoscience. researchgate.net The surface functionalization of various nanoparticles is a rapidly growing field, and attaching benzotriazole derivatives could impart UV-shielding or other specific properties to these nanosystems for a range of bio-applications. nih.gov

Predictive Modeling and Computational Chemistry's Expanding Role in 1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- Research and Design

Computational chemistry and predictive modeling are becoming indispensable tools in the research and design of new benzotriazole derivatives. These methods allow for the in silico screening of potential molecules, predicting their properties and biological activities before their actual synthesis, thus saving significant time and resources.

Structure-based drug design, for example, has been used to create new series of benzotriazole derivatives as potential antifungal agents. nih.gov Molecular docking simulations are employed to predict how different molecules will bind to a specific biological target, such as an enzyme. nih.govresearchgate.net This computational insight guides the selection of the most promising candidates for synthesis and experimental evaluation.

Quantum chemical calculations are also used to understand the fundamental photophysical properties of these molecules. rsc.org For instance, calculations can elucidate the mechanisms of non-radiative deactivation, such as excited-state intramolecular proton transfer (ESIPT), which is key to the function of benzotriazole UV absorbers. rsc.org These computational studies provide a deeper understanding of structure-property relationships, enabling the rational design of new molecules with optimized characteristics, whether for enhanced UV absorption, specific biological activity, or fine-tuned electronic properties. sapub.org

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing 1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)-?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the substitution pattern of the benzotriazole group on the benzenediol core. Compare chemical shifts with analogous compounds (e.g., benzotriazole derivatives in ) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify hydroxyl (-OH) stretching (~3200–3500 cm) and benzotriazole ring vibrations (e.g., C=N stretching at ~1600 cm).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and fragmentation patterns, particularly for the benzotriazole moiety .

- High-Performance Liquid Chromatography (HPLC) : Assess purity and monitor synthetic intermediates, using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the primary research applications of 1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- in materials science?

- Methodological Answer :

- Flame Retardancy : The compound’s phenolic hydroxyl groups and benzotriazole ring may act as radical scavengers. Incorporate into epoxy resins (e.g., via condensation reactions) and evaluate flame retardancy using UL-94 vertical burning tests and thermogravimetric analysis (TGA) .

- UV Stabilization : Benzotriazole derivatives are known UV absorbers. Test efficacy by embedding the compound into polymer films (e.g., polyethylene) and exposing to accelerated UV weathering, monitoring degradation via FTIR and tensile strength measurements .

Advanced Research Questions

Q. How can researchers resolve discrepancies in thermal stability data when incorporating 1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- into polymer matrices?

- Methodological Answer :

- Controlled Synthesis : Ensure high purity (>98%) via recrystallization or column chromatography to eliminate impurities affecting decomposition pathways .

- Multi-Method Thermal Analysis : Combine TGA with differential scanning calorimetry (DSC) to distinguish between volatilization and decomposition events. For example, reported a 10% weight loss at 280°C in epoxy resins, attributed to phosphinyl group degradation .

- In Situ Characterization : Use evolved gas analysis (EGA) coupled with TGA to identify gaseous decomposition products (e.g., CO, HO) and correlate with structural changes .

Q. What strategies optimize the compound’s bioactivity while minimizing cytotoxicity in antimicrobial studies?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Modify substituents on the benzenediol core (e.g., halogenation, alkylation) and compare bioactivity against Gram-positive/negative bacteria. demonstrated that nitro- and chloro-substituted benzenediols exhibit enhanced antimicrobial activity .

- Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK-293) to establish selectivity indices. For example, analogs with bulky substituents (e.g., tert-butyl) may reduce membrane permeability and cytotoxicity .

- Synergistic Formulations : Combine with commercial antibiotics (e.g., ampicillin) and assess fractional inhibitory concentration (FIC) indices to identify synergistic effects .

Q. How can computational modeling guide the design of derivatives for targeted antioxidant activity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation enthalpy (BDE) of phenolic O-H bonds to predict radical scavenging efficiency. Lower BDE values (<85 kcal/mol) correlate with higher antioxidant activity.

- Molecular Docking : Simulate interactions with oxidative enzymes (e.g., 15-lipoxygenase) to prioritize derivatives with optimal binding affinity. identified geranyl-substituted benzenediols as potent inhibitors via enzyme assays.

- In Silico ADMET Prediction : Use tools like SwissADME to optimize solubility and metabolic stability while minimizing hepatotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.